2-(1,4-Diazepan-1-yl)acetamide dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 230.14 g/mol. This compound is characterized by its diazepane structure, which contributes to its unique chemical and biological properties. It is primarily utilized in scientific research and has potential applications in medicinal chemistry, particularly in the treatment of neurological disorders.
The compound can be synthesized through various methods, typically involving the reaction of 1,4-diazepane with acetic anhydride, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid. This synthesis can be performed in laboratory settings or on an industrial scale.
2-(1,4-Diazepan-1-yl)acetamide dihydrochloride belongs to the class of diazepane derivatives and is classified as an amide. Its structure features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and an acetamide functional group.
The synthesis of 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride generally involves the following steps:
Industrial production may involve larger-scale reactors with controlled conditions and purification methods such as crystallization or recrystallization.
The molecular structure of 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride includes:
Property | Value |
---|---|
Molecular Formula | C7H17Cl2N3O |
Molecular Weight | 230.14 g/mol |
IUPAC Name | 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride |
InChI | InChI=1S/C7H17Cl2N3O/c1-5(9)8-6-3-2(10)4(11)7(12)13;21/h5H,2-4H2,(H,10,12);21H |
Canonical SMILES | CC(=O)N1CCCN(C1)C(=O)N.Cl.Cl |
This data highlights the structural features that define the compound's chemical behavior and potential interactions with biological systems .
2-(1,4-Diazepan-1-yl)acetamide dihydrochloride can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby altering enzyme function. This interaction may lead to various physiological effects pertinent to its potential therapeutic applications .
The physical properties of 2-(1,4-Diazepan-1-yl)acetamide dihydrochloride include:
Key chemical properties include:
These properties are essential for understanding how this compound behaves in different environments and applications .
2-(1,4-Diazepan-1-yl)acetamide dihydrochloride has several scientific uses:
Research continues into its various applications across these fields, highlighting its versatility as a chemical compound .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0